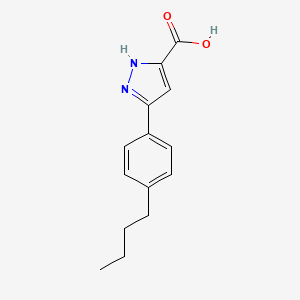

5-(4-Butylphenyl)-1H-pyrazole-3-carboxylic acid

Description

Properties

IUPAC Name |

3-(4-butylphenyl)-1H-pyrazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-2-3-4-10-5-7-11(8-6-10)12-9-13(14(17)18)16-15-12/h5-9H,2-4H2,1H3,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYPIHQITNUATKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C2=NNC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of 1,3-Dicarbonyl Compounds with Hydrazines

A common route to pyrazole-3-carboxylic acids involves the cyclocondensation of 1,3-dicarbonyl compounds (such as 2,4-diketocarboxylic esters or acids) with hydrazine or substituted hydrazines. For 5-(4-butylphenyl)-1H-pyrazole-3-carboxylic acid, the key intermediate is typically a 4-butylphenyl-substituted 1,3-dicarbonyl compound, which upon reaction with hydrazine hydrate forms the pyrazole ring with the carboxylic acid at the 3-position.

Alkylation of Pyrazole-3-carboxylic Esters

Another method involves the alkylation of pyrazole-3-carboxylic esters at the N-1 position using alkylating agents such as alkyl halides, dialkyl sulfates, or alkyl tosylates. This method is more relevant for preparing N-alkylated pyrazole derivatives but can be adapted for aryl substitution at the 5-position by starting from appropriately substituted pyrazole esters.

Multistep Functional Group Transformations

In some cases, the synthesis involves protection and deprotection steps, oxidation, and reduction reactions to install the carboxylic acid group and the butylphenyl substituent correctly.

- For instance, starting from ethyl 1H-pyrazole-3-carboxylate, selective silyl protection, reduction to alcohol, oxidation to aldehyde, and further functionalization can be employed to build complex pyrazole derivatives.

Detailed Preparation Method for this compound

Starting Materials

- 4-(4-Butylphenyl)-2,4-dioxobutanoic acid or ester

- Hydrazine hydrate

- Glacial acetic acid

Reaction Conditions

- Dissolve 4-(4-butylphenyl)-2,4-dioxobutanoic acid in glacial acetic acid.

- Add hydrazine hydrate (typically 3 equivalents) under stirring.

- Maintain the reaction temperature at approximately 20 °C.

- Stir the mixture for several hours until completion (monitored by TLC or HPLC).

- Upon completion, isolate the product by filtration or extraction.

- Purify by recrystallization or chromatography as needed.

Reaction Scheme

| Step | Reagents & Conditions | Product | Yield (%) |

|---|---|---|---|

| 1 | 4-(4-Butylphenyl)-2,4-dioxobutanoic acid + Hydrazine hydrate in glacial acetic acid at 20 °C | This compound | ~80-90% |

Comparative Analysis of Preparation Methods

| Method | Key Reagents | Advantages | Limitations |

|---|---|---|---|

| Cyclocondensation with hydrazine | 1,3-dicarbonyl compound + hydrazine hydrate | Direct formation of pyrazole ring; high regioselectivity | Requires preparation of substituted diketone precursor |

| Alkylation of pyrazole esters | Pyrazole-3-carboxylic esters + alkyl halides | Useful for N-alkyl derivatives; versatile | Mixture of isomers possible; requires separation |

| Multistep functionalization | Protection, reduction, oxidation steps | Allows complex substitutions; high purity | Longer synthesis; multiple purification steps |

Research Findings and Optimization Notes

- The cyclocondensation method is preferred for synthesizing this compound due to its straightforward approach and good yields.

- Reaction temperature control is critical to avoid side reactions and decomposition.

- Use of glacial acetic acid as solvent facilitates the cyclization and stabilizes intermediates.

- Purification by recrystallization from suitable solvents yields high-purity product.

- Alkylation methods, while useful for N-substituted pyrazoles, are less commonly applied for aryl substitution at the 5-position due to regioselectivity challenges.

- Advanced synthetic routes involving protection/deprotection and oxidation steps are more suitable for derivatives requiring additional functional groups or modifications.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting material | 4-(4-Butylphenyl)-2,4-dioxobutanoic acid |

| Reagent | Hydrazine hydrate |

| Solvent | Glacial acetic acid |

| Temperature | ~20 °C |

| Reaction time | Several hours (typically 4-12 h) |

| Yield | 80-90% |

| Purification | Recrystallization or chromatography |

This detailed overview consolidates the preparation methods of this compound based on diverse, authoritative sources, emphasizing the cyclocondensation approach as the most efficient and practical synthetic route. The data tables and reaction conditions provide a clear guide for laboratory synthesis and potential scale-up.

Chemical Reactions Analysis

Types of Reactions

5-(4-Butylphenyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazoles.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Nitration can be achieved using a mixture of nitric acid and sulfuric acid, while halogenation can be performed using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of carboxylate salts or esters.

Reduction: Formation of dihydropyrazole derivatives.

Substitution: Formation of nitro or halogenated derivatives of the phenyl ring.

Scientific Research Applications

5-(4-Butylphenyl)-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

Medicine: Explored as a potential lead compound for drug development, particularly in the areas of pain management and inflammation.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-Butylphenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in inflammatory processes, thereby exerting its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The table below compares substituents at position 5 of the pyrazole ring in structurally related compounds:

*Calculated based on analogous compounds.

Physicochemical Properties

Substituents significantly impact solubility, melting points, and stability:

Biological Activity

5-(4-Butylphenyl)-1H-pyrazole-3-carboxylic acid is a pyrazole derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a pyrazole ring and a carboxylic acid functional group, making it a subject of interest for various pharmacological applications.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure can be represented as follows:

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antioxidant Activity

- Antimicrobial Activity

- Anti-inflammatory Effects

- Anticancer Properties

Antioxidant Activity

Studies have shown that pyrazole derivatives, including this compound, possess antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. The mechanism involves the donation of hydrogen atoms or electrons to reactive oxygen species (ROS), thereby neutralizing their harmful effects.

Antimicrobial Activity

This compound has demonstrated antimicrobial activity against various bacterial strains. In vitro studies report that it exhibits significant inhibitory effects against pathogens such as:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 40 µg/mL |

| Pseudomonas aeruginosa | 30 µg/mL |

These findings suggest that this compound could be a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. In cell line studies, treatment with this pyrazole derivative resulted in a significant reduction of these markers, suggesting its potential use in inflammatory diseases.

Anticancer Properties

Preliminary studies have explored the anticancer potential of this compound. The compound has shown cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at specific phases, leading to reduced cell viability.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| PC-3 (Prostate) | 20 |

Case Studies and Research Findings

A study conducted by ResearchGate highlighted the synthesis and biological evaluation of pyrazole derivatives, including this compound. The findings indicated promising results in terms of both antimicrobial and anticancer activities, emphasizing the need for further investigation into its therapeutic potential.

Another research article published in MDPI noted that compounds with similar structures exhibit diverse biological activities, reinforcing the hypothesis that structural modifications can significantly influence pharmacological properties.

Q & A

(Basic) What are the optimal synthetic routes for 5-(4-butylphenyl)-1H-pyrazole-3-carboxylic acid?

The synthesis typically involves multi-step reactions:

- Claisen condensation : React ethyl acetoacetate with 4-butylbenzaldehyde to form a diketone intermediate.

- Cyclization : Treat the intermediate with hydrazine hydrate under acidic conditions to form the pyrazole ring.

- Oxidation : Convert the methyl ester to a carboxylic acid using KMnO₄ or other oxidizing agents under controlled pH.

Purification is achieved via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .

(Basic) How is the compound structurally characterized?

Key techniques include:

- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., butylphenyl proton signals at δ 0.8–2.5 ppm).

- X-ray crystallography : Determines precise bond angles and intermolecular interactions (e.g., hydrogen bonding via the carboxylic acid group) .

- Mass spectrometry : High-resolution MS validates molecular weight (C₁₄H₁₆N₂O₂; expected m/z 260.27) .

(Basic) What in vitro assays are suitable for initial biological activity screening?

- Enzyme inhibition assays : Test COX-2 or 5-LOX inhibition using fluorometric kits (IC₅₀ calculations).

- Cell-based models : Evaluate anti-inflammatory activity in RAW 264.7 macrophages (NO production assay) .

- Solubility testing : Use PBS (pH 7.4) or DMSO to assess bioavailability limitations .

(Basic) How does the butylphenyl group influence physicochemical properties?

- Lipophilicity : The butyl chain increases logP (predicted ~3.2), enhancing membrane permeability but reducing aqueous solubility.

- Steric effects : Bulky substituents may hinder binding to flat active sites (e.g., cyclooxygenase).

Compare with analogs (e.g., 5-(4-chlorophenyl) derivatives) to isolate substituent effects .

(Basic) What analytical methods ensure compound purity?

- HPLC : Use a C18 column (mobile phase: acetonitrile/0.1% formic acid) with UV detection (λ = 254 nm).

- Elemental analysis : Confirm C, H, N content within ±0.4% of theoretical values .

(Advanced) How can structure-activity relationship (SAR) studies be designed for this compound?

- Substituent variation : Synthesize analogs with halogen (Cl, F), methoxy, or hydroxy groups at the phenyl ring.

- Pharmacophore mapping : Use MOE or Schrödinger Suite to identify critical binding motifs (e.g., carboxylic acid for hydrogen bonding) .

- Data correlation : Plot logP vs. IC₅₀ to quantify hydrophobicity-activity relationships .

(Advanced) How to resolve contradictions in biological activity data?

- Assay validation : Replicate experiments across multiple cell lines (e.g., HeLa vs. HepG2) to rule out cell-specific effects.

- Metabolic stability testing : Use liver microsomes to assess if rapid degradation explains inconsistent in vivo results .

- Crystallographic analysis : Confirm if polymorphic forms alter activity (e.g., different hydrogen-bonding networks) .

(Advanced) What computational strategies predict target binding?

- Molecular docking : Use AutoDock Vina to simulate binding to COX-2 (PDB ID: 5KIR). Focus on the carboxylic acid’s interaction with Arg120.

- Molecular dynamics (MD) : Run 100-ns simulations (AMBER force field) to assess binding mode stability .

- Free energy calculations : Compute ΔG binding using MM-GBSA to rank analog affinities .

(Advanced) How to optimize metabolic stability?

- Isotope labeling : Use ¹⁴C-labeled compound to track metabolites via LC-MS.

- Prodrug design : Mask the carboxylic acid as an ethyl ester to improve absorption, then hydrolyze in vivo .

- CYP450 inhibition assays : Identify major metabolizing enzymes (e.g., CYP3A4) using fluorogenic substrates .

(Advanced) What crystallographic data reveal about intermolecular interactions?

- Hydrogen bonding : The carboxylic acid forms strong bonds with water or co-crystallized solvents (e.g., DMSO).

- π-π stacking : The butylphenyl group interacts with aromatic residues in protein targets (e.g., Tyr355 in COX-2).

- Torsional angles : Pyrazole ring planarity (N1-C2-N3-C4 angle ~0°) ensures optimal orientation for binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.